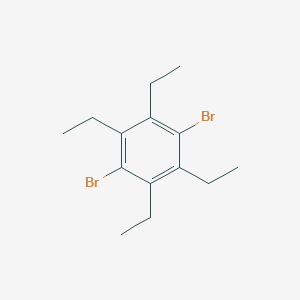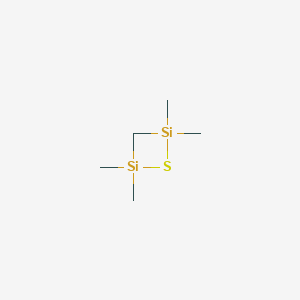
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- is a unique organosilicon compound characterized by its cyclic structure containing silicon, sulfur, and carbon atoms
准备方法
Synthetic Routes and Reaction Conditions
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- can be synthesized through the dehalogenation of 1,2-bis(chlorodimethylsilyl)ethane using alkali metal vapors . This reaction typically occurs at room temperature and results in the formation of the desired cyclic compound.
Industrial Production Methods
While specific industrial production methods for 1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- are not extensively documented, the synthesis process involving alkali metal vapor dehalogenation can be scaled up for industrial applications. The reaction conditions, such as temperature and pressure, can be optimized to enhance yield and efficiency.
化学反应分析
Types of Reactions
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- undergoes various chemical reactions, including:
Ring-Opening Polymerization: This compound can spontaneously undergo ring-opening polymerization, particularly in the presence of styrene, resulting in the formation of copolymers.
Substitution Reactions: The presence of silicon and sulfur atoms in the ring structure allows for substitution reactions with various reagents.
Common Reagents and Conditions
Styrene: Used in ring-opening polymerization to form copolymers.
Alkali Metal Vapors: Utilized in the dehalogenation process during synthesis.
Major Products Formed
科学研究应用
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- has several scientific research applications:
Polymer Chemistry: Used in the synthesis of copolymers with unique properties, such as enhanced thermal stability and mechanical strength.
Material Science: Investigated for its potential use in the development of advanced materials with specific electronic and optical properties.
Organosilicon Chemistry: Studied for its reactivity and potential as a building block for more complex organosilicon compounds.
作用机制
The mechanism of action of 1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- primarily involves the ring-opening polymerization process. The compound’s cyclic structure, containing silicon and sulfur atoms, facilitates the formation of reactive intermediates that initiate polymerization. The presence of styrene further promotes the copolymerization process, resulting in the incorporation of styrene units into the polymer chain .
相似化合物的比较
Similar Compounds
1,2-Disilacyclobutane: Similar in structure but lacks the sulfur atom.
1,2-Digermacyclobutane: Contains germanium instead of silicon.
1,2-Disilacyclohexane: Larger ring structure with similar silicon-containing properties.
Uniqueness
1-Thia-2,4-disilacyclobutane, 2,2,4,4-tetramethyl- is unique due to the presence of both silicon and sulfur atoms in its ring structure. This combination imparts distinct chemical reactivity and potential for forming copolymers with unique properties, making it a valuable compound in organosilicon chemistry .
属性
CAS 编号 |
91521-58-3 |
|---|---|
分子式 |
C5H14SSi2 |
分子量 |
162.40 g/mol |
IUPAC 名称 |
2,2,4,4-tetramethyl-1,2,4-thiadisiletane |
InChI |
InChI=1S/C5H14SSi2/c1-7(2)5-8(3,4)6-7/h5H2,1-4H3 |
InChI 键 |
BFGQSIFHFGNQFL-UHFFFAOYSA-N |
规范 SMILES |
C[Si]1(C[Si](S1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester](/img/structure/B14346844.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)

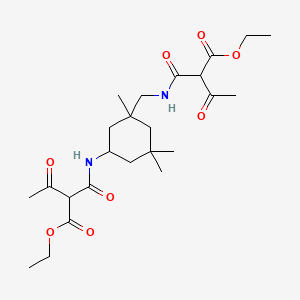

![1-Methyl-2,5-bis[(trimethylsilyl)oxy]-1H-pyrrole](/img/structure/B14346869.png)
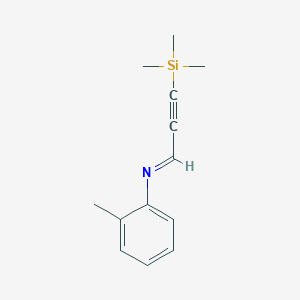
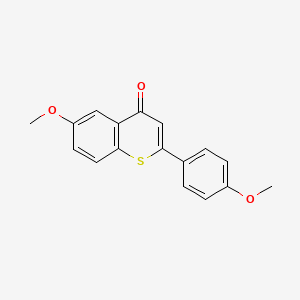
![4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline](/img/structure/B14346889.png)
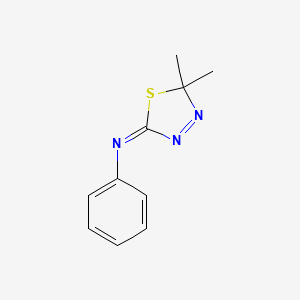
![3-{4-[3-(Decyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14346899.png)

